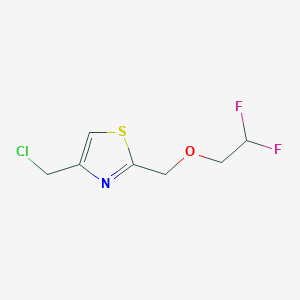

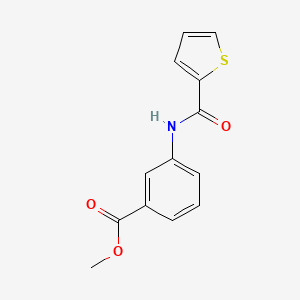

![molecular formula C20H13FN4O3S B2723462 N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923677-81-0](/img/structure/B2723462.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The nitro group could undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the amide group could influence its solubility .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study by Anuse et al. (2019) synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives, including compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide, for their antimicrobial activity. The synthesized compounds showed good to moderate activity against selected bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antimicrobial agents. This research indicates a promising direction towards the design and synthesis of potent 2-aminobenzothiazoles derivatives with antimicrobial properties (Anuse et al., 2019).

Anticancer Activity

Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although the specific compound this compound was not directly studied, the research on structurally related compounds showed significant anticancer activity at low concentrations against human cancer cell lines, including lung cancer. This suggests the potential utility of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Radiolabeling and Imaging Applications

Lang et al. (1999) explored the synthesis of fluorinated derivatives for potential use in imaging applications. While the study did not specifically focus on this compound, the development of fluorine-18-labeled compounds for biological imaging provides a context for the potential use of fluorinated benzothiazoles in diagnostic and therapeutic research (Lang et al., 1999).

Synthesis Methodologies

Lee et al. (1999) described a solid-phase synthesis method for the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, utilizing compounds with structural similarities to this compound. This study highlights the importance of advanced synthesis techniques in the development of novel compounds with potential therapeutic applications (Lee et al., 1999).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit quorum sensing in gram-negative bacteria .

Mode of Action

Related compounds have been shown to inhibit quorum sensing, a bacterial cell-cell communication mechanism . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Related compounds have been shown to disrupt quorum sensing pathways in bacteria . This disruption can affect a variety of downstream effects, including nutrient availability, defense mechanisms, and toxic behaviors .

Result of Action

Related compounds have been shown to inhibit bacterial growth and disrupt biofilm formation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRHWUJDBKVJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2723380.png)

![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)